3-(4-F-PH)-N'-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorophenylhydrazine with 1-(4-hydroxy-3-methoxyphenyl)ethanone to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the final pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions could target the pyrazole ring or the carbonyl group.
Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Cl-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Br-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C19H17FN4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-11(13-5-8-17(25)18(9-13)27-2)21-24-19(26)16-10-15(22-23-16)12-3-6-14(20)7-4-12/h3-10,25H,1-2H3,(H,22,23)(H,24,26)/b21-11+ |
InChI Key |
RWYIQRKKGRNCKG-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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